molecular formula C20H18FN3O4S3 B2758022 N-{4-[1-(4-fluorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-26-5

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2758022
CAS No.: 851781-26-5
M. Wt: 479.56
InChI Key: FCCDZLVJHVLALO-UHFFFAOYSA-N
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Description

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a sulfonamide-containing pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 4-fluorobenzenesulfonyl group at position 1, a thiophen-2-yl moiety at position 5, and a methanesulfonamide-functionalized phenyl ring at position 2. This compound’s structural complexity arises from its hybrid heterocyclic architecture, which combines sulfonamide pharmacophores with aromatic and heteroaromatic substituents.

Properties

IUPAC Name

N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S3/c1-30(25,26)23-16-8-4-14(5-9-16)18-13-19(20-3-2-12-29-20)24(22-18)31(27,28)17-10-6-15(21)7-11-17/h2-12,19,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCDZLVJHVLALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[1-(4-fluorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves multiple steps, typically starting with the preparation of the core pyrazole structure. The synthetic route often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazole with a thiophene derivative.

    Attachment of the fluorophenyl group: This is usually done via a nucleophilic substitution reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{4-[1-(4-fluorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Substituents (Position 1 / Position 5) Sulfonamide Type Key Spectral Data (IR, NMR) References
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 4,5-Dihydro-1H-pyrazole 4-Fluorobenzenesulfonyl / Thiophen-2-yl Methanesulfonamide Not explicitly reported; inferred ν(SO₂) ~1150–1350 cm⁻¹
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 4,5-Dihydro-1H-pyrazole 3-Chlorophenylsulfonyl / 2-Fluorophenyl Ethanesulfonamide Not reported; similar ν(SO₂) and δ(C-F) expected
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole 4-X-Phenylsulfonyl / 2,4-Difluorophenyl None ν(C=S) 1247–1255 cm⁻¹; ν(NH) 3278–3414 cm⁻¹

Key Observations :

  • Core Heterocycle : The pyrazole core in the target compound differs from triazole derivatives (e.g., compounds [7–9] in ), which lack the 4,5-dihydro saturation. This saturation may influence conformational flexibility and binding interactions .
  • Sulfonamide Variations : The methanesulfonamide group in the target compound contrasts with ethanesulfonamide in the 3-chlorophenyl analogue ; smaller alkyl groups (e.g., methyl) may enhance solubility but reduce steric bulk.

Spectroscopic Data Comparison:

  • IR Spectroscopy :
    • The absence of ν(C=O) ~1663–1682 cm⁻¹ in triazoles vs. expected ν(SO₂) ~1150–1350 cm⁻¹ in the target compound.
    • Thiophen-2-yl C-S stretching (~700 cm⁻¹) may distinguish it from fluorophenyl analogues.
  • NMR :
    • The 4-fluorobenzenesulfonyl group would show distinct ¹⁹F NMR shifts compared to 3-chlorophenyl or 2,4-difluorophenyl substituents .

Electronic and Structural Analysis

Research Implications and Gaps

  • Biological Activity : Analogues with triazole cores () show tautomerism-dependent activity , but the pyrazole core’s impact remains unexplored.
  • Thermodynamic Stability: The 4-fluorobenzenesulfonyl group may enhance metabolic stability over chlorophenyl or non-fluorinated analogues .

Biological Activity

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated structure featuring a pyrazole core, which is known for its diverse biological activities. The molecular formula is C18H19FN2O4SC_{18}H_{19}FN_2O_4S, with a molecular weight of approximately 372.48 g/mol. The presence of the fluorobenzenesulfonyl and thiophen-2-yl groups enhances its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Sulfonylation : Introduction of the 4-fluorobenzenesulfonyl group.
  • Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole framework.
  • Final Coupling Reactions : Connecting the various moieties to yield the final compound.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant activity against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Pathogen Activity Reference
Staphylococcus aureusInhibition at MIC 32 µg/mL
Escherichia coliModerate activity at MIC 64 µg/mL
Candida albicansEffective at MIC 16 µg/mL

Anticancer Activity

Research has also pointed to potential anticancer effects. Compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells, potentially through pathways involving reactive oxygen species (ROS) and modulation of apoptosis-related proteins.

A study indicated that pyrazole derivatives could inhibit tumor growth by targeting specific kinases involved in cell proliferation.

Cancer Cell Line IC50 Value (µM) Reference
MCF-7 (Breast)15 µM
HeLa (Cervical)12 µM

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate DNA, disrupting replication processes.

Case Studies

In a notable case study, a series of pyrazole derivatives were synthesized and screened for biological activity. The results indicated that modifications in the sulfonamide group significantly affected both antimicrobial and anticancer potency, suggesting that structural optimization could enhance therapeutic efficacy.

Q & A

Q. What are the recommended multi-step synthetic routes for this compound, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis involves three key steps:

Condensation : React 4-fluorobenzenesulfonyl chloride with a thiophene-containing hydrazine derivative to form the pyrazole precursor.

Cyclization : Use microwave-assisted heating (80–100°C) in ethanol or DMF with triethylamine as a base to form the dihydropyrazole core .

Sulfonylation : Introduce the methanesulfonamide group via nucleophilic substitution under inert atmosphere (argon/nitrogen) at 60–80°C .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
SolventEthanol/DMFPolar aprotic solvents enhance cyclization efficiency
Temperature80–100°CHigher temps reduce side products but risk decomposition
CatalystTriethylamineAccelerates sulfonylation; excess causes emulsion formation
PurificationFlash chromatography (hexane:EtOAc)Removes unreacted sulfonyl chlorides

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign protons on the pyrazole ring (δ 3.5–4.2 ppm) and thiophene (δ 6.8–7.5 ppm). Fluorine-19 NMR confirms the 4-fluorobenzenesulfonyl group (δ -110 to -115 ppm) .
    • Coupling Constants : J values (e.g., 8–10 Hz for pyrazole-thiophene coupling) verify stereochemistry .
  • X-ray Crystallography : Resolves dihedral angles between the pyrazole and thiophene rings (typically 15–25°) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~530–550 Da) .

Q. What preliminary biological assays evaluate activity, and how should controls be designed?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • COX-2 Inhibition : Use a fluorometric kit (e.g., Cayman Chemical) with celecoxib as a positive control. IC₅₀ values <10 µM indicate potency .
  • Cell Viability Assays :
    • MTT Assay : Test against cancer cell lines (e.g., HeLa, MCF-7) with 24–48 hr exposure. Include vehicle (DMSO) and staurosporine controls .
  • Controls :
    • Orthogonal Assays : Validate hits with a luminescent ATP assay to rule out false positives from redox interference .

Advanced Research Questions

Q. How can solvent systems and catalysts resolve low yields in the final cyclization step?

Methodological Answer:

  • Solvent Optimization :

    Solvent SystemYield ImprovementRationale
    DMF:H₂O (9:1)15–20% increaseStabilizes intermediates via hydrogen bonding
    Ethanol:THF (1:1)10% increaseReduces viscosity for better mixing
  • Catalyst Screening :

    • Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity in sulfonylation .

Q. How to reconcile contradictory bioactivity data across assays?

Methodological Answer:

  • Troubleshooting Steps :
    • Dose-Response Curves : Confirm activity across 3+ concentrations (e.g., 1 nM–100 µM) .
    • Assay Validation : Compare enzymatic (e.g., COX-2) vs. cell-based (e.g., NF-κB inhibition) readouts .
    • Target Knockdown : Use siRNA to silence COX-2 in cell models; loss of compound efficacy confirms target engagement .

Q. Which computational approaches predict binding modes with targets like COX-2?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) :
    - Key Interactions : Sulfonamide oxygen with Arg120/Arg499 of COX-2; thiophene π-stacking with Tyr355 [[7]].

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